Enduracidin B

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2E,4E)-10-methylundeca-2,4-dienoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C107H138Cl2N26O31/c1-50(2)15-11-9-7-8-10-12-18-76(144)121-74(45-78(146)147)94(154)129-81-54(6)166-104(164)87(59-27-37-67(143)38-28-59)135-89(149)51(3)118-92(152)72(43-61-46-116-105(111)119-61)122-77(145)48-115-96(156)86(60-41-68(108)88(148)69(109)42-60)131-95(155)75(49-136)126-101(161)82(55-19-29-63(139)30-20-55)130-93(153)73(44-62-47-117-106(112)120-62)125-90(150)71(17-14-40-114-107(113)165)123-97(157)79(52(4)137)128-102(162)84(57-23-33-65(141)34-24-57)134-103(163)85(58-25-35-66(142)36-26-58)132-98(158)80(53(5)138)127-91(151)70(16-13-39-110)124-100(160)83(133-99(81)159)56-21-31-64(140)32-22-56/h8,10,12,18-38,41-42,50-54,61-62,70-75,79-87,136-143,148H,7,9,11,13-17,39-40,43-49,110H2,1-6H3,(H,115,156)(H,118,152)(H,121,144)(H,122,145)(H,123,157)(H,124,160)(H,125,150)(H,126,161)(H,127,151)(H,128,162)(H,129,154)(H,130,153)(H,131,155)(H,132,158)(H,133,159)(H,134,163)(H,135,149)(H,146,147)(H3,111,116,119)(H3,112,117,120)(H3,113,114,165)/b10-8+,18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZGNBNNEDCXBK-KWKAUDIHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC=C(C=C2)O)C)CC3CNC(=N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)CC6CNC(=N6)N)CCCNC(=O)N)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)O)NC(=O)C=CC=CCCCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC=C(C=C2)O)C)CC3CNC(=N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)CC6CNC(=N6)N)CCCNC(=O)N)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)O)NC(=O)/C=C/C=C/CCCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C107H138Cl2N26O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Enduracidin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of Enduracidin B, a potent lipodepsipeptide antibiotic. The information is curated for researchers, scientists, and drug development professionals, with a focus on detailed experimental protocols and quantitative data.

Discovery of Enduracidin

Enduracidin was first discovered in the 1960s from the fermentation broth of Streptomyces fungicidicus B-5477, a soil bacterium isolated in Nishinomiya, Japan.[1] This novel antibiotic demonstrated significant activity against Gram-positive bacteria, including clinically important pathogens. Initial studies revealed that enduracidin is a complex of related compounds, with the major components being Enduracidin A and this compound. These two forms differ by a single carbon atom in their fatty acid side chain.[1]

Fermentation and Production

The production of this compound is achieved through submerged fermentation of Streptomyces fungicidicus. Over the years, strain improvement and optimization of fermentation parameters have led to significant increases in yield.

Fermentation Protocol

A typical fermentation process for high-yield production of Enduracidin is as follows:

-

Inoculum Preparation: A spore suspension of Streptomyces fungicidicus is used to inoculate a seed culture medium. The seed culture is incubated for 48 hours at 28°C with shaking.[2]

-

Production Medium: The seed culture is then transferred to a larger production fermenter containing a specialized medium.

-

Fermentation Conditions: The fermentation is carried out for 192-240 hours at a controlled temperature of 25-30°C.[3] Continuous aeration and agitation are maintained to ensure optimal growth and antibiotic production.

Fermentation Media Composition

The composition of the fermentation medium is critical for achieving high yields of Enduracidin. A representative medium formulation is presented in Table 1.

| Component | Concentration (g/L) | Reference |

| W-Gum | 7.0 - 13.0 | [3] |

| Glucose | 9.1 - 16.9 | [3] |

| Dipotassium hydrogen phosphate | 0.14 - 0.26 | [3] |

| Magnesium sulfate (B86663) heptahydrate | 0.7 - 1.3 | [3] |

| Sodium chloride | 10.5 - 19.5 | [3] |

| Calcium carbonate | 1.54 - 2.86 | [3] |

| pH | 7.2 | [3] |

Production Yields

Optimization of the fermentation process has resulted in substantial yields of Enduracidin A and B.

| Enduracidin Component | Highest Achieved Yield (mg/mL) | Reference |

| Enduracidin A | 63.7 | |

| This compound | 82.13 |

Isolation and Purification

Following fermentation, this compound is isolated and purified from the fermentation broth and mycelium. The process involves extraction and chromatographic separation.

Experimental Protocol for Isolation and Purification

-

Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The mycelium is then extracted with methanol.[2] The supernatant can also be extracted with an organic solvent like ethyl acetate.

-

Concentration: The crude extract is concentrated under vacuum to yield a solid residue.

-

Chromatographic Purification: The residue is subjected to multiple rounds of chromatography to separate Enduracidin A and B and remove impurities. A common method involves:

-

Initial Separation: Column chromatography on silica (B1680970) gel or alumina.

-

Fine Purification: High-performance liquid chromatography (HPLC) using a reverse-phase C18 column with a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid is effective for separating Enduracidins A and B.[2]

-

References

- 1. WO2018106545A1 - Compositions and methods for enhanced production of enduracidin in a genetically engineered strain of streptomyces fungicidicus - Google Patents [patents.google.com]

- 2. Enduracidin (Enramycin; Enramycin) | Antibiotic | 11115-82-5 | Invivochem [invivochem.com]

- 3. CN103374537B - Method for preparing enduracidin and strain produced thereby - Google Patents [patents.google.com]

Unraveling the Intricate Architectures of Enduracidin A and B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Enduracidin A and B, potent lipodepsipeptide antibiotics, have long been recognized for their significant activity against Gram-positive bacteria. First isolated from Streptomyces fungicidicus, their complex cyclic structures, which include the rare amino acid enduracididine, have presented a formidable challenge in structural elucidation. This technical guide provides an in-depth exploration of the chemical detective work that has led to the definitive structures of these important molecules, detailing the experimental methodologies and presenting key analytical data.

Isolation and Purification of Enduracidin A and B

The journey to structural elucidation begins with the isolation of pure compounds. Enduracidins A and B are typically extracted from the fermentation broth of Streptomyces fungicidicus. A generalized workflow for this process is outlined below.

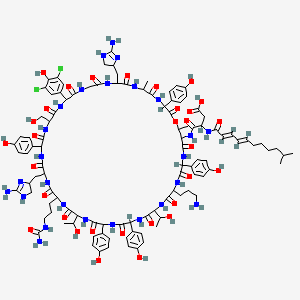

Caption: Generalized workflow for the isolation and purification of Enduracidin A and B.

Experimental Protocol: Isolation and Purification

-

Fermentation: Streptomyces fungicidicus is cultured in a suitable nutrient-rich medium under optimal conditions to promote the production of enduracidins.

-

Extraction: The fermentation broth is centrifuged to separate the mycelia from the supernatant. Both are extracted with a suitable organic solvent, such as n-butanol, to solubilize the enduracidins.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Preliminary Purification: The crude extract is subjected to column chromatography on silica gel or Sephadex to separate the enduracidin complex from other metabolites.

-

Separation of A and B: The enduracidin complex is further purified and separated into its A and B components using high-performance liquid chromatography (HPLC), often on a reverse-phase column.[1]

-

Crystallization: The purified fractions of Enduracidin A and B are concentrated and crystallized to obtain pure compounds for structural analysis.

Elucidation of the Primary Structure: A Multifaceted Approach

The determination of the primary structure of Enduracidin A and B involved a combination of classical chemical degradation techniques and modern spectroscopic methods.

Amino Acid Analysis

The first step in deciphering the peptide nature of the enduracidins was to identify their constituent amino acids. This was achieved through acid hydrolysis followed by amino acid analysis.

Caption: Workflow for the amino acid analysis of Enduracidin.

-

Hydrolysis: A known amount of purified enduracidin is hydrolyzed in 6M HCl at 110°C for 24 hours in a sealed, evacuated tube.

-

Removal of Acid: After hydrolysis, the HCl is removed by evaporation under vacuum.

-

Derivatization: The resulting amino acid mixture is derivatized to make the amino acids detectable by UV or fluorescence.

-

Chromatographic Separation: The derivatized amino acids are separated using an amino acid analyzer or by HPLC.

-

Quantification: The amount of each amino acid is determined by comparing the peak areas to those of known standards.

The amino acid composition of both Enduracidin A and B was found to be identical, indicating that the difference between the two molecules lies elsewhere, likely in the fatty acid side chain.[1]

Spectroscopic Analysis for Connectivity and Sequencing

While amino acid analysis provides the building blocks, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for determining their sequence and overall connectivity. The primary structure of enduracidin was determined by a combination of chemical and NMR spectroscopic methods.[2][3]

Mass spectrometry provides vital information about the molecular weight and the sequence of amino acids in a peptide. Electrospray ionization (ESI) is a soft ionization technique commonly used for large biomolecules like enduracidin.

Table 1: Mass Spectrometry Data for Enduracidin A and B

| Compound | Ion | Observed m/z |

| Enduracidin A | [M+3H]³⁺ | 785.3 |

| Enduracidin B | [M+3H]³⁺ | 790.0 |

Data sourced from studies on the engineered biosynthesis of enduracidin derivatives.

Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and deduce the amino acid sequence. By analyzing the fragmentation pattern, the sequence of the peptide backbone can be pieced together.

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. A suite of 1D and 2D NMR experiments are used to assign the proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space connectivities.

-

¹H NMR: Provides information about the chemical environment of each proton.

-

¹³C NMR: Provides information about the carbon skeleton.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the 3D structure.

The combination of these NMR techniques, along with the data from mass spectrometry and amino acid analysis, allowed for the complete determination of the primary structure of Enduracidin A and B, including the identification and placement of the unusual amino acid, enduracididine.

The Distinguishing Feature: The Acyl Chain

The key difference between Enduracidin A and B lies in the length of their N-terminal fatty acid side chains. This was determined through detailed analysis of the mass spectra and NMR data, which showed a difference of a CH₂ group between the two molecules.

Conclusion

The chemical structure elucidation of Enduracidin A and B stands as a testament to the power of a combined analytical approach. Through meticulous isolation and purification, classical chemical degradation, and the application of advanced spectroscopic techniques, the intricate cyclic peptide structures of these potent antibiotics were successfully unraveled. This detailed structural knowledge is fundamental for understanding their mechanism of action and for guiding future efforts in the development of new and improved antibacterial agents.

References

physical and chemical properties of Enduracidin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin B is a potent lipopeptide antibiotic belonging to the enramycin (B576705) family, produced by the bacterium Streptomyces fungicidicus. It exhibits significant activity against a range of Gram-positive bacteria, including clinically important resistant strains. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its analysis. All quantitative data are presented in structured tables for clarity and comparative purposes. Methodologies for key experiments are described in detail, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties

This compound is a complex cyclic depsipeptide with a fatty acid side chain. Its intricate structure contributes to its potent biological activity and influences its physicochemical characteristics.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Appearance | White to off-white powder | [1] |

| Melting Point | 238-241 °C (hydrochloride salt) | [2] |

| Solubility | Soluble in 0.1% formic acid, DMF. Slightly soluble in methanol (B129727) and water (0.1-1 mg/ml). Fairly soluble in Ethanol, Butanol. | [1][2][3] |

Chemical Properties

The chemical identity of this compound is defined by its molecular formula, weight, and unique structural features.

| Property | Value | Reference |

| Molecular Formula | C₁₀₈H₁₄₀Cl₂N₂₆O₃₁ | [3] |

| Molecular Weight | 2369.36 g/mol | [3] |

| CAS Number | 34304-21-7 | [3] |

Spectral Data

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) has been used to characterize this compound. The observed triply charged [M+3H]³⁺ parent ion is at an m/z of approximately 790.0-790.2.[6] Doubly charged [M+2H]²⁺ molecular ions have also been observed.[6]

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in determining the primary structure and 3D solution conformation of enduracidin.[4] These studies revealed a cyclic peptide core composed of 17 amino acids.[4]

Infrared (IR) Spectroscopy: IR spectroscopy has been used in the initial characterization of enduracidin, though specific peak assignments are not detailed in the available literature.[7]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[6] This targeted action makes it a potent weapon against Gram-positive bacteria.

The primary mechanism involves the binding of this compound to Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway.[6] This binding sequesters Lipid II and prevents its utilization by transglycosylases, the enzymes responsible for polymerizing the glycan chains of peptidoglycan.[8] The preferential binding to Lipid II over Lipid I indicates that the primary cellular target is the transglycosylation step.[8]

Caption: Mechanism of Action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction of this compound from Streptomyces fungicidicus Fermentation

This protocol outlines the steps for extracting this compound from a fermentation culture of S. fungicidicus.

Materials:

-

Fermentation broth of S. fungicidicus

-

Methanol

-

1N HCl

-

Centrifuge

-

Ultrasonic bath

-

0.45 µm microporous membrane filter

Procedure:

-

Harvest the fresh mycelia from the fermentation broth by centrifugation.

-

Wash the mycelia with deionized water.

-

Resuspend the wet mycelia in a 5-fold volume of 70% aqueous methanol (v/w).

-

Adjust the pH of the suspension to 3.5 with 1N HCl.[8]

-

Subject the suspension to ultrasonication for 20 minutes.[6]

-

Shake the suspension at 200 rpm at room temperature overnight.[8]

-

Centrifuge the suspension at 4000 rpm for 20 minutes at 4°C to pellet the cell debris.[8]

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm microporous membrane to obtain the crude extract for further analysis.[6]

Caption: Workflow for the Extraction of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification and purity assessment of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid is commonly employed.

-

Detection Wavelength: 267 nm.[9]

-

Quantification: Peak areas are compared with a standard curve of known this compound concentrations.[9]

Sample Preparation:

-

The crude extract obtained from the extraction protocol is directly used.

-

If necessary, dilute the extract with the initial mobile phase to fall within the linear range of the standard curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC of this compound.

Materials:

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth for Staphylococcus aureus).

-

Bacterial inoculum standardized to a 0.5 McFarland standard.

-

Incubator.

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the growth medium across the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in a well with no visible bacterial growth.

Conclusion

This compound remains a compound of significant interest due to its potent activity against Gram-positive bacteria and its unique mechanism of action targeting Lipid II-mediated peptidoglycan synthesis. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals involved in the discovery, development, and analysis of novel antimicrobial agents. Further research to fully elucidate its spectral characteristics and to optimize its therapeutic potential is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. A Triplet Label Extends Two‐Dimensional Infrared Spectroscopy from Pico‐ to Microseconds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure elucidation and 3D solution conformation of the antibiotic enduracidin determined by NMR spectroscopy and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN103374537B - Method for preparing enduracidin and strain produced thereby - Google Patents [patents.google.com]

- 7. Enduracidin, a new antibiotic. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2018106545A1 - Compositions and methods for enhanced production of enduracidin in a genetically engineered strain of streptomyces fungicidicus - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enduracidin B Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin B, a potent lipodepsipeptide antibiotic produced by Streptomyces fungicidicus, exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mode of action, targeting lipid II to inhibit cell wall biosynthesis, makes it a compelling candidate for further drug development.[1] This technical guide provides a comprehensive analysis of the this compound biosynthetic gene cluster, detailing the genetic architecture, the functions of key enzymes, and methodologies for its genetic manipulation. Quantitative data on enduracidin production in engineered strains are presented, alongside detailed experimental protocols and visual workflows to facilitate further research and development in this area.

The this compound Biosynthetic Gene Cluster: Genetic Organization and Function

The biosynthesis of this compound is orchestrated by a large 84 kb gene cluster within a 116 kb genetic locus in Streptomyces fungicidicus.[1][2] This cluster is comprised of 25 Open Reading Frames (ORFs) that encode the enzymatic machinery necessary for the synthesis of the peptide backbone, the incorporation of non-proteinogenic amino acids, and the attachment of the lipid side chain.[1][2]

Core Biosynthetic Genes

The core of the this compound biosynthetic machinery is a set of four non-ribosomal peptide synthetases (NRPSs), designated EndA, EndB, EndC, and EndD.[1][3] These multi-modular enzymes are responsible for the assembly of the 17-amino acid peptide backbone.[1] The organization of these NRPS modules largely follows the colinearity principle, where the sequence of modules corresponds to the sequence of amino acids in the final peptide product.[1]

A notable feature of the enduracidin NRPS is the absence of dedicated epimerization (E) domains for the incorporation of D-amino acids. Instead, it is proposed that specific condensation (C) domains possess dual functionality, catalyzing both peptide bond formation and epimerization.[1]

Table of Open Reading Frames (ORFs) and Their Proposed Functions

The following table summarizes the ORFs within the this compound biosynthetic gene cluster and their putative functions, based on sequence homology and experimental evidence.

| ORF | Proposed Function |

| orf22 | ABC transporter, ATP-binding protein |

| orf23 | ABC transporter, permease protein |

| orf24 | LAL family transcriptional regulator |

| orf25 | 4'-phosphopantetheinyl transferase |

| orf26 | Aspartate aminotransferase |

| orf27 | Chorismate mutase |

| orf28 | Prephenate dehydrogenase |

| orf29 | Arogenate dehydrogenase |

| orf30 | Acyl-CoA synthetase |

| orf31 | Acyl-carrier protein |

| orf32 | Beta-ketoacyl-ACP synthase III |

| orf33 | 3-oxoacyl-ACP synthase |

| orf34 | Enoyl-CoA hydratase/isomerase |

| orf35 | Acyl-CoA dehydrogenase |

| endA (orf36) | Non-ribosomal peptide synthetase (2 modules) |

| endB (orf37) | Non-ribosomal peptide synthetase (7 modules) |

| endC (orf38) | Non-ribosomal peptide synthetase (8 modules) |

| orf39 | Ornithine N-oxygenase |

| endD (orf40) | Non-ribosomal peptide synthetase (1 module) |

| orf41 | Arginine hydroxylase |

| orf42 | Aldehyde dehydrogenase |

| orf43 | Transaminase |

| orf44 | FAD-dependent dehydrogenase |

| orf45 | FAD-dependent dehydrogenase |

| orf46 | Thioesterase |

Quantitative Analysis of this compound Production

Genetic manipulation of the this compound biosynthetic gene cluster and its regulatory elements has been shown to significantly impact production yields. The following table summarizes reported quantitative data from various studies on mutant strains of S. fungicidicus.

| Strain/Modification | Fold Increase in Production (compared to wild-type or parent strain) | Reported Titer | Reference |

| Mutant 3 (M-3) | Significantly higher | Not specified | [4] |

| Industrial Mutant | ~10-fold | Not specified | [4] |

| Mutant strains with improved endC expression | 2.09 to 2.31-fold | 8849.06 to 9780.54 U/mL | [2] |

| Manipulation of regulatory genes orf24 and orf18 | 1.2 to 4.6-fold | Not specified | [5] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the analysis and manipulation of the this compound biosynthetic gene cluster.

General Genetic Manipulation in Streptomyces fungicidicus

Genetic manipulation in Streptomyces species can be challenging. Intergeneric conjugation from E. coli is a commonly used method for introducing plasmids into S. fungicidicus.

Protocol for Intergeneric Conjugation:

-

Donor Strain Preparation: Grow the E. coli donor strain (e.g., ET12567/pUZ8002) carrying the desired plasmid in LB medium supplemented with appropriate antibiotics to an OD600 of 0.4-0.6.

-

Recipient Strain Preparation: Collect spores of S. fungicidicus and subject them to heat shock at 50°C for 10 minutes to promote germination.

-

Conjugation: Mix the washed E. coli donor cells with the germinated S. fungicidicus spores on a suitable agar (B569324) medium (e.g., MS agar) and incubate for 16-20 hours.

-

Selection: Overlay the conjugation plate with an appropriate antibiotic to select for Streptomyces exconjugants.

Gene Disruption via Homologous Recombination

Targeted gene disruption is a fundamental technique to elucidate gene function. This protocol outlines a general workflow for gene knockout in S. fungicidicus using a homologous recombination-based method.

Protocol for Gene Disruption:

-

Construct Design: Design a disruption cassette containing an antibiotic resistance gene flanked by homologous regions (typically ~1-2 kb) upstream and downstream of the target gene.

-

Plasmid Construction: Clone the disruption cassette into a suitable E. coli-Streptomyces shuttle vector that cannot replicate in S. fungicidicus.

-

Transformation: Introduce the constructed plasmid into S. fungicidicus via intergeneric conjugation.

-

Selection for Single Crossover: Select for transformants that have integrated the plasmid into the chromosome via a single homologous recombination event using the antibiotic resistance marker on the plasmid.

-

Selection for Double Crossover: Culture the single crossover mutants under non-selective conditions to facilitate a second crossover event, resulting in the excision of the plasmid and the replacement of the target gene with the disruption cassette.

-

Verification: Screen for the desired double crossover mutants by replica plating to identify colonies that have lost the plasmid-associated antibiotic resistance. Confirm the gene disruption by PCR and Southern blot analysis.

CRISPR/Cas9-Mediated Genome Editing

CRISPR/Cas9 technology offers a more efficient and precise method for genome editing in Streptomyces.

Protocol for CRISPR/Cas9-Mediated Gene Deletion:

-

gRNA Design: Design a specific guide RNA (gRNA) targeting the gene of interest.

-

Plasmid Construction: Construct an all-in-one CRISPR/Cas9 plasmid containing the Cas9 nuclease, the specific gRNA, and a template for homology-directed repair (if required for precise editing). Plasmids such as pCRISPomyces-2 are commonly used.[6][7]

-

Transformation: Introduce the CRISPR/Cas9 plasmid into S. fungicidicus via intergeneric conjugation.

-

Selection and Verification: Select for exconjugants and verify the desired genomic modification by PCR and sequencing.

-

Plasmid Curing: Culture the edited strain under non-selective conditions to promote the loss of the CRISPR/Cas9 plasmid.

Visualizing Biosynthetic and Experimental Pathways

This compound Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow: Gene Knockout via Homologous Recombination

This diagram outlines the key steps involved in deleting a target gene in S. fungicidicus using homologous recombination.

Caption: Workflow for gene knockout in S. fungicidicus.

Experimental Workflow: CRISPR/Cas9-Mediated Gene Editing

The following diagram illustrates a typical workflow for CRISPR/Cas9-mediated gene editing in S. fungicidicus.

References

- 1. The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Semi-rational mutagenesis of an industrial Streptomyces fungicidicus strain for improved enduracidin productivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US8188245B2 - Enduracidin biosynthetic gene cluster from streptomyces fungicidicus - Google Patents [patents.google.com]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. WO2018106545A1 - Compositions and methods for enhanced production of enduracidin in a genetically engineered strain of streptomyces fungicidicus - Google Patents [patents.google.com]

- 6. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 7. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]

Enduracidin B: A Technical Guide to a Potent Lipopeptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin B is a potent lipopeptide antibiotic belonging to the enramycin (B576705) family, produced by the bacterium Streptomyces fungicidicus. It exhibits significant activity against a range of Gram-positive bacteria, including clinically important pathogens. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, mechanism of action, relevant experimental protocols, and quantitative data. The information presented herein is intended to support further research and development of this promising antimicrobial agent.

Chemical and Physical Properties

This compound is a complex cyclic depsipeptide with a lipid tail. Its fundamental chemical and physical properties are crucial for its handling, formulation, and analysis.

| Property | Value | Citation |

| CAS Number | 34304-21-7 | [1][2][3][4] |

| Molecular Formula | C108H140Cl2N26O31 | [1][2] |

| Molecular Weight | 2369.36 g/mol | [4] |

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its bactericidal effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[5][6] The primary target of this compound is the transglycosylation step in the peptidoglycan synthesis pathway.[2][7] It achieves this by binding to the lipid intermediate, Lipid II, which is the substrate for transglycosylase enzymes.[2][7] This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain, ultimately leading to the cessation of cell wall synthesis and bacterial cell death.[2][7]

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound.

Extraction and Purification of this compound from Fermentation Broth

A common method for the isolation and purification of this compound involves solvent extraction followed by High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Harvesting Mycelia: Centrifuge the fermentation broth of S. fungicidicus to pellet the mycelia.

-

Solvent Extraction: Resuspend the mycelia in an appropriate volume of 70% aqueous methanol, with the pH adjusted to 3.5 with hydrochloric acid.

-

Overnight Shaking: Shake the suspension at room temperature overnight to facilitate the extraction of this compound into the solvent.

-

Clarification: Centrifuge the suspension to remove the mycelial debris.

-

Filtration: Pass the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

HPLC Analysis:

-

Column: C18 column (e.g., Gemini 5 µm, 4.6 x 150 mm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A stepwise linear gradient, for example, starting with 10% B, increasing to 40% B over 10 minutes, and then to 95% B over 8 minutes.

-

Flow Rate: 1 mL/minute.

-

Detection: UV detection at a wavelength of 267 nm.

-

-

Quantification: Calculate the yield of this compound by comparing the peak area to a standard curve.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Prepare Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.

-

Serial Dilution of this compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Quantitative Data

The antimicrobial activity of enramycin, a mixture containing this compound, has been evaluated against various Gram-positive bacteria.

| Organism | MIC Range (µg/mL) for Enramycin | Citation |

| Clostridium perfringens | 0.05 - 1.6 | |

| Staphylococcus aureus | 0.013 - 0.413 |

Note: The data above is for enramycin, a mixture of enduracidins A and B. The activity of purified this compound is expected to be in a similar range.

Conclusion

This compound is a promising antibiotic with a well-defined mechanism of action targeting a crucial step in bacterial cell wall synthesis. Its potent activity against Gram-positive pathogens warrants further investigation for potential therapeutic applications. The technical information and protocols provided in this guide serve as a valuable resource for researchers dedicated to the exploration and development of novel antimicrobial agents.

References

- 1. WO2018106545A1 - Compositions and methods for enhanced production of enduracidin in a genetically engineered strain of streptomyces fungicidicus - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Enduracidin, a new antibiotic. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prospects for novel inhibitors of peptidoglycan transglycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. actascientific.com [actascientific.com]

- 7. Novel antibiotics effective against gram-positive and -negative multi-resistant bacteria with limited resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Development of Enduracidin: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Enduracidin, a potent lipopeptide antibiotic, has a long history of effective use against Gram-positive bacteria. First discovered in the late 1960s, its unique mechanism of action, targeting Lipid II to inhibit bacterial cell wall synthesis, has made it a subject of ongoing interest, particularly in the face of rising antibiotic resistance. This technical guide provides a comprehensive overview of the historical development of Enduracidin, from its initial discovery and characterization to the elucidation of its biosynthetic pathway and mechanism of action. This document consolidates key quantitative data, details experimental protocols, and presents visual diagrams of critical pathways to serve as a valuable resource for researchers and professionals in the field of antibiotic drug development.

Discovery and Initial Characterization

Enduracidin was first isolated in Japan from the fermentation broth of Streptomyces fungicidicus B-5477, a soil bacterium collected in Nishinomiya, Japan.[1][2] The initial discovery was reported in 1968 by a team of Japanese scientists.[3] The antibiotic was found to be a complex of two major components, Enduracidin A and Enduracidin B, which differ by a single methylene (B1212753) group in their fatty acid side chain.[1]

Early studies revealed that Enduracidin possesses strong bactericidal activity exclusively against Gram-positive bacteria, with no observed cross-resistance to other existing antibiotics at the time.[3] Its activity was found to be more potent in a basic medium.[3]

Physicochemical Properties

Enduracidin is a cyclic depsipeptide with a molecular weight of approximately 2357 g/mol for Enduracidin A. Its structure is characterized by a 17-amino acid peptide core, which includes several non-proteinogenic amino acids, and a lipid tail. Due to its lipophilic nature, Enduracidin exhibits poor aqueous solubility, a factor that has limited its systemic clinical applications in humans.[4]

In Vitro Antibacterial Activity

Enduracidin demonstrates potent in vitro activity against a wide range of Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae, and Clostridium difficile. Notably, it retains its efficacy against antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Table 1: Minimum Inhibitory Concentration (MIC) of Enduracidin against Gram-Positive Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 0.5 | 1 |

| Enterococcus faecalis | 0.5 | 1 |

| Streptococcus pneumoniae | 0.25 | 0.5 |

| Clostridium difficile | 0.5 | 1 |

Note: The MIC50 and MIC90 values are compiled from various sources and represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Fermentation and Production of Enduracidin

The production of Enduracidin is typically achieved through submerged fermentation of Streptomyces fungicidicus.

Protocol 1: Fermentation of Streptomyces fungicidicus for Enduracidin Production

-

Inoculum Preparation: A well-sporulated culture of Streptomyces fungicidicus is used to inoculate a seed culture medium. The seed culture is incubated for 48-72 hours at 28-30°C with agitation.

-

Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a suitable medium rich in carbon and nitrogen sources.

-

Fermentation Conditions: The fermentation is carried out at 28-30°C for 5-7 days with controlled aeration and agitation.

-

Monitoring: The production of Enduracidin is monitored throughout the fermentation process using techniques such as high-performance liquid chromatography (HPLC).

Extraction and Purification of Enduracidin

Protocol 2: Extraction and Purification of Enduracidin from Fermentation Broth

-

Mycelial Separation: The fermentation broth is centrifuged or filtered to separate the mycelia from the supernatant, as Enduracidin is primarily located in the mycelia.

-

Solvent Extraction: The mycelial cake is extracted with an organic solvent, such as methanol (B129727) or acetone, to solubilize the Enduracidin.

-

Concentration: The solvent extract is then concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is further purified using a combination of chromatographic techniques, such as silica (B1680970) gel chromatography and reversed-phase HPLC, to obtain pure Enduracidin A and B.

Antimicrobial Susceptibility Testing

The in vitro activity of Enduracidin is determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure for this purpose.

Protocol 3: Broth Microdilution Assay for MIC Determination

-

Preparation of Enduracidin Stock Solution: A stock solution of Enduracidin is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilutions: Serial two-fold dilutions of the Enduracidin stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is prepared from an overnight culture of the test organism.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of Enduracidin that completely inhibits visible bacterial growth.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Enduracidin exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall. Its primary target is Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway. Enduracidin binds to the pyrophosphate region of Lipid II, sequestering it and preventing its utilization by peptidoglycan glycosyltransferases (PGTs). This blockage of the transglycosylation step halts the elongation of the peptidoglycan chain, leading to the accumulation of Lipid II and ultimately causing cell lysis due to compromised cell wall integrity.

References

Methodological & Application

Application Notes and Protocols for Enduracidin B Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin B, a potent lipodepsipeptide antibiotic, demonstrates significant activity primarily against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1][2] Its mechanism of action involves the inhibition of peptidoglycan biosynthesis, a critical pathway for maintaining the bacterial cell wall integrity.[2][3] Specifically, Enduracidin binds to Lipid II, a precursor molecule in the cell wall synthesis pathway, thereby preventing the transglycosylation step and leading to cell lysis.[3][4] This unique mode of action makes it an important compound for research and development in the face of rising antimicrobial resistance.

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, adhering to the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

References

- 1. Enduracidin (Enramycin; Enramycin) | Antibiotic | 11115-82-5 | Invivochem [invivochem.com]

- 2. goldbio.com [goldbio.com]

- 3. famic.go.jp [famic.go.jp]

- 4. WO2018106545A1 - Compositions and methods for enhanced production of enduracidin in a genetically engineered strain of streptomyces fungicidicus - Google Patents [patents.google.com]

- 5. revive.gardp.org [revive.gardp.org]

Application Notes and Protocols for Enduracidin B in Gram-positive Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin B, a potent cyclic lipopeptide antibiotic, demonstrates significant activity against a range of Gram-positive bacteria, including drug-resistant strains.[1] Its unique mechanism of action, targeting the bacterial cell wall synthesis pathway, makes it a valuable tool for research and a potential candidate for drug development. These application notes provide detailed protocols for utilizing this compound in Gram-positive bacterial culture, including methodologies for determining its efficacy and assessing its potential cytotoxicity.

Mechanism of Action

This compound inhibits the transglycosylation step of peptidoglycan biosynthesis, a critical process for the formation of the bacterial cell wall. It achieves this by binding to the lipid intermediate, Lipid II, thereby preventing its incorporation into the growing peptidoglycan chain. This mode of action is distinct from many other classes of antibiotics, highlighting its potential for combating infections caused by bacteria resistant to conventional therapies.

Data Presentation

Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) of Enduracidin (Enramycin) against Gram-positive bacteria. It is important to note that specific MIC values for this compound against a wide range of Gram-positive species are not extensively available in recent literature. The data presented below is primarily from a study evaluating a large number of Staphylococcus aureus strains.

| Bacterial Species | Strain(s) | Number of Strains | MIC Range (µg/mL) | Predominant MIC (µg/mL) | Reference |

| Staphylococcus aureus | Various clinical isolates | 100 | Not specified | 0.1 | [2] |

Note: Further studies are required to establish a comprehensive MIC profile of this compound against other significant Gram-positive pathogens such as Enterococcus faecalis and Streptococcus pneumoniae.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against Gram-positive bacteria.

Materials:

-

This compound

-

Gram-positive bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile distilled water) at a concentration of 1 mg/mL.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland turbidity standard).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of this compound concentrations.

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

-

Controls:

-

Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no antibiotic).

-

Sterility Control: A well containing 200 µL of uninoculated CAMHB.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Time-Kill Assay

This protocol is used to assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

This compound

-

Gram-positive bacterial strain of interest

-

CAMHB

-

Sterile culture tubes

-

Sterile saline (0.9%)

-

Agar plates (e.g., Tryptic Soy Agar)

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Culture: Prepare an overnight culture of the test bacterium in CAMHB. Dilute the culture in fresh, pre-warmed CAMHB to an initial density of approximately 1 x 10^6 CFU/mL.

-

Exposure to this compound:

-

Set up a series of culture tubes, each containing the bacterial suspension.

-

Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the respective tubes.

-

Include a growth control tube with no antibiotic.

-

-

Incubation and Sampling:

-

Incubate all tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

-

-

Viable Cell Counting:

-

Perform serial dilutions of the collected aliquots in sterile saline.

-

Plate 100 µL of appropriate dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on each plate to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL against time for each this compound concentration and the control. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.

-

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the in vitro cytotoxicity of this compound against a mammalian cell line.

Materials:

-

This compound

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

-

Include a control group with medium only (no antibiotic).

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control cells.

Visualizations

Caption: Mechanism of this compound action.

Caption: Experimental workflow for this compound.

References

Application Note & Protocol: Quantification of Enduracidin B in Fermentation Broth using HPLC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enduracidin, a potent lipopeptide antibiotic produced by Streptomyces fungicidicus, exhibits significant activity against Gram-positive bacteria. It is a mixture of structurally similar compounds, primarily Enduracidin A and B, which differ by a single carbon in their fatty acid side chain.[1] Accurate quantification of these components in fermentation broth is crucial for process optimization, yield determination, and quality control in drug development. This application note provides a detailed protocol for the quantification of Enduracidin B in fermentation broth using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Experimental Protocols

1. Sample Preparation from Fermentation Broth

This protocol outlines the extraction of Enduracidin from the fermentation broth of Streptomyces fungicidicus for HPLC analysis.

Materials:

-

Fermentation broth of Streptomyces fungicidicus

-

Methanol (HPLC grade)

-

Deionized water

-

Hydrochloric acid (HCl)

-

n-Butanol

-

Centrifuge

-

Vortex mixer

-

Rotary evaporator

-

Syringe filters (0.22 µm, PTFE or nylon)

-

HPLC vials

Procedure:

-

Cell Separation: Centrifuge 10 mL of the fermentation broth at 4000 rpm for 20 minutes to separate the mycelia from the supernatant.

-

Mycelial Extraction:

-

Wash the harvested mycelia with deionized water.

-

Resuspend the washed mycelia in 5 times its wet weight of 70% aqueous methanol, with the pH adjusted to 3.5 using 1 N HCl.[1]

-

Shake the suspension at 200 rpm overnight at room temperature.

-

Centrifuge the suspension at 4000 rpm for 20 minutes to pellet the cell debris. Collect the supernatant.

-

-

Supernatant Extraction:

-

For the supernatant from step 1, perform a liquid-liquid extraction with an equal volume of n-butanol.

-

Mix vigorously for 10 minutes and allow the phases to separate.

-

Collect the upper butanol phase.

-

-

Solvent Evaporation: Combine the methanolic extract from the mycelia and the butanolic extract from the supernatant. Evaporate the solvent using a rotary evaporator at 40°C until dryness.

-

Reconstitution and Filtration: Reconstitute the dried extract in 1 mL of the mobile phase. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Analysis

This protocol describes the chromatographic conditions for the quantification of this compound.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | A standard HPLC system with a UV-Vis detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 10% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 10% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV at 267 nm[2] |

3. Standard Curve Preparation

-

Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in the mobile phase.

-

Perform serial dilutions to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area against the concentration of this compound.

Data Presentation

Table 1: HPLC Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Linearity (µg/mL) | 1 - 100 | - |

| Correlation Coefficient (r²) | 0.9992 | ≥ 0.999 |

| Precision (%RSD, n=6) | 1.8% | ≤ 2.0% |

| Accuracy (Recovery %) | 98.5% - 101.2% | 95% - 105% |

| Limit of Detection (LOD) | 0.3 µg/mL | - |

| Limit of Quantification (LOQ) | 1.0 µg/mL | - |

Mandatory Visualization

Experimental Workflow for this compound Quantification

Caption: Workflow for the quantification of this compound.

Signaling Pathway (Biosynthesis Context)

While a detailed signaling pathway for this compound production is complex and involves numerous enzymatic steps, a simplified logical flow of its non-ribosomal peptide synthesis can be represented.

Caption: Simplified biosynthesis of Enduracidin.

References

Application Notes and Protocols for In Vivo Efficacy Assessment of Enduracidin B against Staphylococcus aureus Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin B is a lipoglycopeptide antibiotic that exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of cell wall biosynthesis through binding to Lipid II, a crucial precursor in the peptidoglycan synthesis pathway.[1][2][3] This document provides detailed application notes and standardized protocols for evaluating the in vivo efficacy of this compound in established murine models of S. aureus infection. The protocols for sepsis, skin and soft tissue infection (SSTI), and pneumonia are based on widely accepted methodologies for antimicrobial agent evaluation.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28] Due to the limited publicly available data specifically on this compound in vivo studies, these protocols are presented as adaptable frameworks. Researchers are encouraged to optimize parameters such as dosing regimens and therapeutic windows based on preliminary pharmacokinetic/pharmacodynamic (PK/PD) studies of this compound.[29][30][31][32]

Mechanism of Action of this compound

This compound targets the bacterial cell wall synthesis pathway, a well-validated target for antibiotics due to its essential nature for bacterial survival and absence in eukaryotes. The specific molecular target is Lipid II, a lipid-linked precursor of peptidoglycan. By binding to Lipid II, this compound sterically hinders the enzymes responsible for the polymerization of the glycan chains and the cross-linking of the peptide side chains, ultimately leading to the inhibition of peptidoglycan synthesis and bacterial cell death.

Quantitative Data Summary

The following tables summarize efficacy data for antibiotics against S. aureus in murine infection models. Due to the scarcity of published in vivo data for this compound, data for vancomycin, another cell wall synthesis inhibitor, is included for comparative purposes.

Table 1: Efficacy of Enduracidin (Enramycin) in a Murine S. aureus Systemic Infection Model

| Antibiotic | Mouse Strain | S. aureus Strain | Inoculum (CFU) | Route of Infection | Treatment Regimen | Efficacy Readout | Result | Reference |

| Enduracidin (Enramycin) | Not Specified | Not Specified | Not Specified | Intraperitoneal | Subcutaneous | ED₅₀ | 2.27 mg/kg | [33] |

Table 2: Efficacy of Vancomycin in Murine S. aureus Infection Models (for comparison)

| Model Type | Mouse Strain | S. aureus Strain | Inoculum (CFU) | Route of Infection | Treatment Regimen (Dose, Route, Frequency) | Efficacy Readout | Result | Reference |

| Sepsis/Peritonitis | BALB/c | MRSA | 1 x 10⁷ | Intraperitoneal | 110 mg/kg, Subcutaneous, BID | Survival | Increased survival over control | Generic Protocol |

| Skin Infection | BALB/c | USA300 (MRSA) | 1 x 10⁷ | Subcutaneous | 50 mg/kg, Intraperitoneal, BID | Log₁₀ CFU reduction in skin | ~2-3 log reduction vs. control | Generic Protocol |

| Pneumonia | BALB/c | USA300 (MRSA) | 1 x 10⁸ | Intranasal | 110 mg/kg, Subcutaneous, BID | Log₁₀ CFU reduction in lungs | ~3-4 log reduction vs. control | [34] |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an antimicrobial agent like this compound.

Protocol 1: Murine Sepsis (Peritonitis) Model

This model evaluates the efficacy of this compound in a systemic infection.[6]

Materials:

-

Staphylococcus aureus strain (e.g., MRSA USA300)

-

Tryptic Soy Broth (TSB) and Agar (TSA)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Hog gastric mucin (optional, to enhance virulence)

-

Female BALB/c mice (6-8 weeks old)

-

This compound, vehicle control, and comparator antibiotic (e.g., vancomycin)

-

Syringes and needles (27-30 gauge)

-

Homogenizer

Procedure:

-

Inoculum Preparation:

-

Culture S. aureus in TSB overnight at 37°C.

-

Subculture 1:100 into fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

-

Harvest bacteria by centrifugation, wash twice with sterile PBS.

-

Resuspend the pellet in PBS (or PBS with 4% hog gastric mucin) to the desired concentration (e.g., 2 x 10⁷ CFU/mL). Verify the concentration by serial dilution and plating on TSA.[6]

-

-

Infection:

-

Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial suspension (e.g., 1 x 10⁷ CFU/mouse).

-

-

Treatment:

-

At a predetermined time post-infection (e.g., 1-2 hours), administer this compound via a clinically relevant route (e.g., subcutaneous or intravenous).

-

Include control groups receiving vehicle only and a comparator antibiotic.

-

The dosing regimen (e.g., mg/kg, frequency) should be based on prior PK/PD studies.

-

-

Efficacy Assessment:

-

Survival: Monitor mice at least twice daily for 7 days and record survival.[6]

-

Bacterial Burden: At a specified endpoint (e.g., 24 hours post-infection), euthanize a subset of mice. Aseptically collect peritoneal lavage fluid, blood (via cardiac puncture), spleen, and liver. Homogenize tissues, serially dilute, and plate on TSA to determine CFU per mL or gram of tissue.

-

Protocol 2: Murine Skin and Soft Tissue Infection (SSTI) Model

This model assesses the efficacy of this compound in a localized skin infection.[8][9][10][12][13][14][15][17][18][20][21][23][24]

Materials:

-

Staphylococcus aureus strain (e.g., MRSA USA300)

-

TSB and TSA

-

Sterile PBS

-

Female BALB/c or C57BL/6 mice (6-8 weeks old)

-

Electric clippers and depilatory cream

-

Calipers

-

This compound (topical or systemic formulation), vehicle, and comparator

-

Syringes and needles

-

Biopsy punch (6-8 mm)

-

Homogenizer

Procedure:

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described in Protocol 1 to a final concentration of approximately 2 x 10⁸ CFU/mL.

-

-

Infection:

-

Treatment:

-

Initiate treatment at a specified time post-infection (e.g., 2-6 hours).

-

Administer this compound systemically (e.g., subcutaneous injection at a different site) or topically, depending on the formulation being tested.

-

Include vehicle and comparator control groups.

-

-

Efficacy Assessment:

-

Lesion Size: Measure the length and width of the skin lesion daily using calipers. Calculate the lesion area (mm²).

-

Bacterial Burden: At the study endpoint (e.g., day 3 or 7 post-infection), euthanize the mice. Excise the entire lesion using a biopsy punch. Weigh the tissue, homogenize in PBS, and determine the CFU per gram of tissue by serial dilution and plating.[8]

-

Protocol 3: Murine Pneumonia Model

This model evaluates the efficacy of this compound in a respiratory tract infection.[5][35][34][7]

Materials:

-

Staphylococcus aureus strain (e.g., MRSA USA300)

-

TSB and TSA

-

Sterile PBS

-

Female BALB/c mice (6-8 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Micropipette with sterile tips

-

This compound, vehicle, and comparator

-

Homogenizer

Procedure:

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described in Protocol 1 to a final concentration of approximately 2 x 10⁹ CFU/mL.

-

-

Infection:

-

Lightly anesthetize the mice.

-

Instill 50 µL of the bacterial suspension (e.g., 1 x 10⁸ CFU) intranasally, distributing it between the nares.[5]

-

-

Treatment:

-

Begin treatment at a specified time post-infection (e.g., 2-4 hours).

-

Administer this compound systemically (e.g., subcutaneous or intravenous injection).

-

Include vehicle and comparator control groups.

-

-

Efficacy Assessment:

-

Survival: Monitor mice for survival over a period of up to 7 days.

-

Bacterial Burden: At a predetermined endpoint (e.g., 24 or 48 hours post-infection), euthanize a subset of mice. Aseptically harvest the lungs. Weigh the lungs, homogenize in PBS, and determine the CFU per gram of tissue by serial dilution and plating.[34]

-

Histopathology: Lungs can also be fixed in formalin, sectioned, and stained (e.g., with H&E) to assess inflammation and tissue damage.[5]

-

Concluding Remarks

The provided protocols offer a robust starting point for the preclinical evaluation of this compound against Staphylococcus aureus. Given the increasing threat of antibiotic resistance, a thorough investigation of promising compounds like this compound is crucial. Successful application of these models will require careful planning, adherence to ethical guidelines for animal research, and adaptation of specific parameters to the pharmacokinetic and pharmacodynamic profile of this compound.

References

- 1. Antibiotic-induced accumulation of lipid II synergizes with antimicrobial fatty acids to eradicate bacterial populations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Postinfluenza Model of Staphylococcus aureus Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. noblelifesci.com [noblelifesci.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Mouse model of S. aureus skin infection. [bio-protocol.org]

- 9. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Murine Models for Staphylococcal Infection. | Cassat Lab [vumc.org]

- 12. Mouse Model of Staphylococcus aureus Skin Infection | Springer Nature Experiments [experiments.springernature.com]

- 13. Successful Development of Bacteriocins into Therapeutic Formulation for Treatment of MRSA Skin Infection in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A β-lactone-based antivirulence drug ameliorates Staphylococcus aureus skin infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microbiome-Independent Effects of Antibiotics in a Murine Model of Nosocomial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mild Staphylococcus aureus Skin Infection Improves the Course of Subsequent Endogenous S. aureus Bacteremia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. escholarship.org [escholarship.org]

- 19. The Lantibiotic Lacticin 3147 Prevents Systemic Spread of Staphylococcus aureus in a Murine Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Mouse Model to Assess Innate Immune Response to Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Comparison of Antibacterial Activity and Wound Healing in a Superficial Abrasion Mouse Model of Staphylococcus aureus Skin Infection Using Photodynamic Therapy Based on Methylene Blue or Mupirocin or Both [frontiersin.org]

- 22. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents [ouci.dntb.gov.ua]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Intracellular activity of antibiotics against Staphylococcus aureus in a mouse peritonitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Intracellular activity and in vivo efficacy in a mouse model of septic arthritis of the novel pseudopeptide Pep16 against Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Murine Models for Staphylococcal Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Animal Models for Drug Development for MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. amr-accelerator.eu [amr-accelerator.eu]

- 35. journals.asm.org [journals.asm.org]

Enhancing Enduracidin Production in Streptomyces: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and compiled data on strategies to significantly increase the production of Enduracidin, a potent lipopeptide antibiotic, in Streptomyces fungicidicus. The following sections outline genetic engineering approaches, fermentation optimization, and precursor feeding strategies, supported by experimental protocols and quantitative data.

Genetic Engineering Strategies for Enhanced Enduracidin Yield

The biosynthesis of Enduracidin is controlled by a complex gene cluster containing regulatory genes that can be manipulated to boost antibiotic production. Genetic engineering has proven to be a highly effective approach for titer improvement.

Manipulation of Regulatory Genes

The Enduracidin biosynthetic gene cluster in Streptomyces fungicidicus contains several open reading frames (ORFs) that act as regulatory elements. Targeting these genes through overexpression of positive regulators and deletion of negative regulators can dramatically increase Enduracidin yield.

Key Regulatory Genes:

-

orf22 (Positive Regulator): Encodes a Streptomyces antibiotic regulatory protein (SARP) family protein that positively influences Enduracidin biosynthesis. Overexpression of orf22 has been shown to result in a significant increase in production.[1]

-

orf42 (Positive Regulator): This gene encodes a kinase that acts as an activator in a two-component regulatory system. Its overexpression leads to a substantial rise in Enduracidin titers.[1]

-

orf41 (Negative Regulator): As part of a two-component system with orf42, this gene encodes a response protein that functions as a repressor. Inactivation of orf41 can relieve this repression and enhance production.[1]

-

orf24 (Positive Regulator): The product of this gene has a positive effect on Enduracidin production.[2]

-

orf18 (Negative Regulator): This gene product negatively impacts Enduracidin biosynthesis. Its deletion can lead to increased yields.[2]

Quantitative Data on Genetic Manipulations:

| Genetic Modification Strategy | Host Strain | Fold Increase in Enduracidin Titer | Reference |

| Overexpression of orf22 | Streptomyces fungicidicus | ~4.0-fold | [1] |

| Overexpression of orf42 | Streptomyces fungicidicus | ~2.3-fold | [1] |

| Deletion of orf18 and flanking regions | Streptomyces fungicidicus BM38-2 | 1.2 to 4.6-fold | [2] |

Experimental Protocols

Protocol 1: Overexpression of Positive Regulators (orf22 or orf42) in Streptomyces fungicidicus

This protocol describes the overexpression of the positive regulatory genes orf22 or orf42 using an integrative plasmid.

Materials:

-

Streptomyces fungicidicus wild-type strain (e.g., ATCC 31731)

-

Integrative plasmid pSET152ermE

-

PCR primers for orf22 and orf42

-

Restriction enzymes and T4 DNA ligase

-

E. coli DH5α for plasmid construction

-

Protoplast buffer and transformation reagents

-

Fermentation medium

-

HPLC system for Enduracidin analysis

Procedure:

-

Gene Amplification: Amplify the full-length orf22 and orf42 genes from the genomic DNA of S. fungicidicus using PCR with specific primers containing appropriate restriction sites.

-

Plasmid Construction: Digest the amplified gene fragments and the integrative plasmid pSET152ermE with the corresponding restriction enzymes. Ligate the gene fragments into the digested plasmid to create the overexpression plasmids (e.g., pSET152ermE-orf22 and pSET152ermE-orf42).

-

Plasmid Transformation into E. coli: Transform the ligation products into competent E. coli DH5α cells for plasmid propagation and verification by sequencing.

-

Protoplast Preparation and Transformation into S. fungicidicus: Prepare protoplasts of the S. fungicidicus wild-type strain. Transform the verified overexpression plasmids into the protoplasts.

-

Selection of Recombinant Strains: Select the recombinant strains on a suitable medium containing apramycin.

-

Fermentation and Analysis: Inoculate the recombinant strains and the wild-type strain into a seed medium and then into the fermentation medium. After a set fermentation period, extract the Enduracidin from the culture broth and mycelium.

-

Quantification: Analyze and compare the Enduracidin production of the recombinant and wild-type strains using HPLC.

Protocol 2: Inactivation of the Negative Regulator orf41 in Streptomyces fungicidicus